N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Genetic Differences
Research on compounds structurally related to N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, such as paracetamol, highlights the complexity of drug metabolism. Genetic differences among individuals can significantly influence the activation of metabolic pathways like glucuronidation, sulfation, and oxidation. This diversity in metabolism suggests potential variations in the efficacy and safety of drugs, underscoring the importance of understanding these metabolic mechanisms and genetic predispositions for optimizing therapeutic strategies (Li-zi Zhao & G. Pickering, 2011).
Antitumorigenic and Antiangiogenic Effects
Another avenue of research into compounds related to this compound includes their potential antitumorigenic and antiangiogenic effects. Studies on 2-methoxyestradiol, a metabolite of estrogen that shares some structural characteristics with this compound, demonstrate significant antitumorigenic and antiangiogenic properties. These findings suggest a promising area of research for this compound and its analogs in cancer treatment, focusing on their potential to inhibit tumor growth and angiogenesis (B. Zhu & A. Conney, 1998).
Advanced Oxidation Processes and Environmental Impact
The degradation of acetaminophen, a compound related to this compound, via advanced oxidation processes (AOPs) offers insights into environmental safety and pharmaceutical disposal practices. Research in this area provides a comprehensive overview of the kinetics, mechanisms, and biotoxicity of degradation by-products. Understanding the environmental impact and potential risks associated with the disposal of pharmaceuticals and their by-products is crucial for developing safer and more sustainable practices. This area of research underscores the importance of evaluating the ecological footprint of pharmaceutical compounds and their degradation products (Mohammad Qutob et al., 2022).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-16(14-5-3-4-6-15(14)19-11)17(21)18(22)20-12-7-9-13(23-2)10-8-12/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLIUGRPIKPXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.